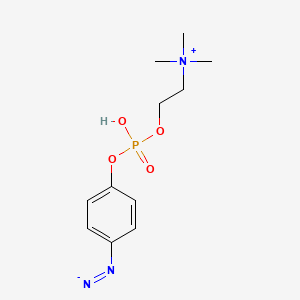

4-Diazophenylphosphocholine

Descripción

Development and Utilization as Molecular Probes

Molecular probes are instrumental in visualizing and detecting specific molecules in complex environments like living cells. mdpi.com 4-Diazophenylphosphocholine has been effectively developed and utilized for such purposes, particularly in the study of protein-ligand interactions. nih.govmdpi.com

The phosphocholine (B91661) (PC) moiety of DPPC is an immunodominant epitope found on the surface of various microorganisms, including Streptococcus pneumoniae. google.comgoogle.compnas.org This characteristic makes DPPC a valuable tool for studying choline-binding proteins (CBPs), a family of proteins that recognize and bind to phosphocholine residues. nih.govmdpi.comcsic.es By using DPPC as a probe, researchers can identify and characterize the choline-binding sites within these proteins. nih.govresearchgate.net For instance, studies have utilized DPPC to elicit high-affinity antibodies specific to the phenylphosphocholine (PPC) group, which in turn helps in understanding the immune response to pathogens. google.comgoogle.com

The interaction between the phosphocholine headgroup and its binding site on a protein is often mediated by cation-π interactions, where the positively charged trimethylammonium group of choline (B1196258) interacts with the aromatic rings of amino acid residues like tryptophan. researchgate.net

This compound is a classic example of a photoaffinity label. biologiachile.clwikipedia.org Photoaffinity labeling is a powerful technique used to covalently link a probe to its target molecule upon activation by light. nih.govbiologiachile.cl The diazo group in DPPC is photoreactive; upon irradiation with UV light, it forms a highly reactive carbene intermediate that can indiscriminately form a covalent bond with nearby amino acid residues at the binding site of a protein. biologiachile.cl This irreversible labeling allows for the identification of ligand-binding proteins and the mapping of their binding sites. nih.govresearchgate.net

The general principle of photoaffinity labeling involves a three-component probe: a specificity unit (in this case, the phosphocholine group), a photoreactive moiety (the diazo group), and often a reporter tag for detection. nih.gov The inert nature of the probe in the dark ensures that the labeling is initiated only upon light activation, providing temporal control over the experiment. biologiachile.cl

The study of protein-ligand interactions is fundamental to understanding cellular processes. mdpi.comcore.ac.uk In vitro studies using techniques like photoaffinity labeling with DPPC can provide detailed insights into these interactions. nih.govnih.gov By incubating a protein of interest with DPPC and then exposing the mixture to UV light, researchers can covalently trap the interaction. Subsequent analysis, often involving techniques like mass spectrometry, can identify the specific protein that was labeled and even the amino acid residues involved in the binding. nih.govfrontiersin.org This information is crucial for understanding the structure and function of the protein's binding pocket.

Role in Membrane Biology Research

Biological membranes are complex assemblies of lipids and proteins that are essential for cellular function. nih.govfrontiersin.orgembo.org Understanding the interactions between membrane proteins and lipids is a key area of research. nih.govresearchgate.net

Phospholipids (B1166683) are the primary building blocks of cellular membranes, and their headgroups play a crucial role in membrane structure and function. nih.gov The phosphocholine headgroup of DPPC mimics the polar headgroup of phosphatidylcholine, a major component of eukaryotic cell membranes. This mimicry allows DPPC to be used as a tool to study the environment of phospholipid headgroups in membranes.

The study of membrane proteins is often challenging due to their hydrophobic nature. mdpi.comnih.gov They require a membrane-like environment to maintain their native structure and function. mdpi.comcusabio.com Reagents like DPPC can be incorporated into model membrane systems, such as micelles or nanodiscs, to investigate the interactions between membrane proteins and the headgroups of phospholipids. mdpi.comcusabio.com By photo-crosslinking DPPC to a membrane protein, researchers can gain insights into the proximity and orientation of the protein relative to the phospholipid headgroups in the bilayer. Alkyl diazirine probes, a class of photoaffinity labels that includes structures similar to the reactive portion of DPPC, have been shown to be particularly effective for surveying the membrane proteome. nih.gov

Structure

3D Structure

Propiedades

Número CAS |

69731-89-1 |

|---|---|

Fórmula molecular |

C11H18N3O4P |

Peso molecular |

287.25 g/mol |

Nombre IUPAC |

[4-[hydroxy-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyphenyl]iminoazanide |

InChI |

InChI=1S/C11H18N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |

Clave InChI |

FSWISKGAILWSGB-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)N=[N-] |

SMILES canónico |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)N=[N-] |

Sinónimos |

4-diazophenylphosphocholine |

Origen del producto |

United States |

Reactivity and Bioconjugation Chemistry of 4 Diazophenylphosphocholine

Chemical Reactivity of the Diazonium Group

The diazonium group of 4-diazophenylphosphocholine is a highly reactive functional group, making the compound a versatile reagent in organic synthesis and bioconjugation. Its reactivity stems from the excellent leaving group ability of dinitrogen gas (N₂).

Electrophilic Aromatic Substitution Reactions

Aromatic compounds can undergo electrophilic aromatic substitution, a reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orglibretexts.orgfscj.eduunizin.org The reactivity of the benzene (B151609) ring is influenced by existing substituent groups. wikipedia.org Electron-donating groups increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack and are generally ortho/para directing. wikipedia.org Conversely, electron-withdrawing groups decrease the ring's nucleophilicity and are typically meta directing. wikipedia.org The diazonium group itself is a powerful electron-withdrawing group.

While the diazonium group itself is not typically the electrophile in these reactions, its presence profoundly influences the reactivity of the aromatic ring to which it is attached. The strong electron-withdrawing nature of the -N₂⁺ group deactivates the aromatic ring towards further electrophilic substitution. However, the diazonium group can be replaced by a variety of other functional groups through nucleophilic substitution reactions, which are not classified as electrophilic aromatic substitution.

Radical Pathways in Aryl Diazonium Chemistry

Aryl diazonium salts are well-established precursors for generating aryl radicals. researchgate.netsci-hub.senih.gov This process can be initiated through thermal, photochemical, or electrochemical means, as well as by transition metal reductants. sci-hub.senih.gov The generation of an aryl radical from an aryldiazonium salt involves the homolytic cleavage of the C-N bond, releasing dinitrogen gas. rsc.org

These highly reactive aryl radicals can then participate in a variety of chemical transformations, including:

C-C bond formation: Aryl radicals can add to double bonds, triple bonds, and aromatic compounds to form new carbon-carbon bonds. sci-hub.se

Functional group interconversion: Radical reactions provide a pathway for introducing a wide range of functional groups onto the aromatic ring. nih.gov

Hydrogen Atom Transfer (HAT): This process is a key step in many radical reaction cascades. rsc.org

The generation of aryl radicals from diazonium salts has been utilized in various synthetic methodologies, including Meerwein arylation and Sandmeyer-type reactions. nih.govnih.gov Recent advancements have focused on developing milder conditions for radical generation, such as visible-light photoredox catalysis. researchgate.netsci-hub.senih.gov

Photochemical Reactivity and Photoactivation

The photochemical reactivity of aryl diazonium salts allows for the generation of aryl radicals under mild conditions using light. rsc.orgscience.gov This photoactivation process typically involves the absorption of light, which leads to the homolytic cleavage of the C-N bond and the formation of an aryl radical and dinitrogen gas. nsf.govwikipedia.org

Key aspects of the photochemical reactivity of aryl diazonium salts include:

Direct Photoactivation: Some diazonium salts can be directly activated by visible or UV light, even at wavelengths where their molar absorptivity is weak. rsc.org

Photosensitization: The process can be facilitated by photosensitizers, such as eosin (B541160) Y or ruthenium complexes, which absorb light and then transfer energy to the diazonium salt, initiating the radical formation. science.govnsf.govrsc.org

Applications: Photochemically generated aryl radicals from diazonium salts are used in a variety of reactions, including C-H arylation of heteroarenes and the synthesis of complex molecules. researchgate.netscience.gov

The use of flow chemistry in combination with photochemistry has provided a safer and more efficient way to handle potentially unstable diazonium salts. science.gov

Covalent Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to form a stable covalent bond. wikipedia.org this compound is utilized in bioconjugation primarily through the reactivity of its diazonium group, which can form covalent bonds with specific amino acid residues on proteins and peptides. nih.govgoogle.com

Reaction with Nucleophilic Amino Acid Residues (e.g., Tyrosine)

The diazonium group of this compound is an electrophile that readily reacts with nucleophilic side chains of amino acids. Tyrosine, with its phenolic side chain, is a particularly good target for this reaction. nih.govprinceton.edu The reaction, known as a diazo coupling reaction, typically occurs at the ortho position to the hydroxyl group of the tyrosine residue under slightly alkaline conditions.

This reaction results in the formation of a stable azo bond, covalently linking the 4-phenylphosphocholine moiety to the protein. The aromatic amino acid tyrosine is a precursor for the synthesis of important biomolecules. rsc.org The enzyme tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org The body synthesizes tyrosine from the essential amino acid phenylalanine. drugbank.com

Other nucleophilic amino acid residues such as lysine, cysteine, and histidine can also potentially react with diazonium salts, but the reaction with tyrosine is often favored due to the high nucleophilicity of the activated aromatic ring of the phenol (B47542) side chain. invivogen.comnih.gov

Linkage to Carrier Proteins and Peptides (e.g., BSA, KLH, Hemocyanin)

To enhance the immunogenicity of the relatively small this compound molecule (a hapten), it is often conjugated to larger carrier proteins. google.commolecularcloud.org Commonly used carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and other hemocyanins. nih.govmolecularcloud.orgplos.orgnih.gov

The conjugation process typically involves reacting this compound with the carrier protein under conditions that favor the reaction with nucleophilic amino acid residues on the protein's surface, such as tyrosine. nih.govnih.gov This results in a stable conjugate where multiple haptens are linked to a single carrier protein molecule. sigmaaldrich.com

Table 1: Common Carrier Proteins for this compound Conjugation

| Carrier Protein | Abbreviation | Source | Molecular Weight (approx.) | Key Features |

| Bovine Serum Albumin | BSA | Cow serum | ~66.5 kDa | Readily available, soluble, well-characterized. plos.orgnih.govmedchemexpress.com |

| Keyhole Limpet Hemocyanin | KLH | Marine mollusc | 4.5 - 13 MDa | Highly immunogenic, large size, numerous conjugation sites. molecularcloud.orgcreative-diagnostics.comharvard.edusigmaaldrich.com |

| Hemocyanin | - | Various molluscs and arthropods | Varies | Large, oxygen-carrying proteins, immunogenic. nih.govsigmaaldrich.com |

The resulting hapten-carrier conjugates are then used to immunize animals to produce antibodies specific for the phosphocholine (B91661) group. nih.govaai.org The choice of carrier protein can influence the resulting immune response. molecularcloud.org For instance, KLH is known for its high immunogenicity. molecularcloud.org

Site-Specific vs. Non-Specific Labeling Approaches

The utility of chemical probes like this compound in studying biological systems is largely defined by the precision of their interactions. This has led to the development of both site-specific and non-specific labeling strategies, each with distinct advantages and applications.

Site-specific labeling aims to attach a probe to a predetermined location on a biomolecule. cam.ac.uk This approach is invaluable for elucidating the structure and function of proteins and their interactions. nih.govnih.gov Methods to achieve site-specificity often involve the genetic incorporation of unnatural amino acids with bioorthogonal functional groups, which can then react with a specific probe. cam.ac.uk For instance, the Sortase A enzyme can be used to label antibodies at a specific recognition sequence, ensuring that the antigen-binding site remains unobstructed. nih.govactivemotif.com This high degree of control minimizes disruption to the native structure and function of the target biomolecule. cam.ac.uk

Non-specific labeling , in contrast, involves probes that react with a range of amino acid residues. researchgate.net Photoaffinity labeling (PAL) is a prominent example of this approach, where a photoreactive group on a probe is activated by light to form a highly reactive intermediate that covalently binds to nearby molecules. nih.govresearchgate.net While this can lead to labeling at multiple sites, it is a powerful tool for identifying unknown protein-ligand interactions and mapping binding sites. nih.gov Diazirines, a class of photoreactive compounds, are frequently used in PAL due to their small size and high reactivity upon photoactivation. researchgate.netresearchgate.netnih.gov However, a challenge with some diazirines is the potential for the formation of long-lived diazo intermediates that can diffuse away from the intended target and lead to non-specific background labeling. researchgate.netresearchgate.netenamine.net

The choice between site-specific and non-specific labeling depends on the research question. Site-specific methods offer precision for detailed structural and functional studies, while non-specific approaches are advantageous for discovery-oriented research, such as identifying new drug targets. cam.ac.uknih.gov

| Labeling Approach | Description | Advantages | Disadvantages | Key Reagents/Methods |

| Site-Specific | Attaches a probe to a predefined location on a biomolecule. cam.ac.uk | High precision, minimal disruption to biomolecule function. cam.ac.uk | Can be technically demanding, may require genetic modification. cam.ac.uk | Sortase A, nih.govactivemotif.com Genetic incorporation of unnatural amino acids. cam.ac.uk |

| Non-Specific | Probe reacts with a variety of accessible residues. researchgate.net | Useful for discovering new interactions and mapping binding sites. nih.gov | Can lead to background labeling and complex product mixtures. nih.govresearchgate.net | Photoaffinity labeling (PAL) with diazirines, nih.govresearchgate.net aryl azides, benzophenones. thermofisher.com |

Control of Reactivity for Targeted Labeling

Controlling the reactivity of probes like this compound is crucial for achieving successful and informative bioconjugation. Factors such as pH and light can be precisely manipulated to direct the labeling reaction towards the intended target.

The reactivity of diazonium compounds is highly dependent on the pH of the surrounding environment. nih.govrsc.org The rate of diazonium coupling reactions can be tuned by altering the pH, which affects the protonation state of both the diazonium salt and the target amino acid residues. rsc.orgnih.gov For example, the reaction of alkyl diazirines can lead to preferential labeling of acidic amino acids in a pH-dependent manner. researchgate.net This is because the diazo intermediate formed from the diazirine can be protonated, leading to a reactive diazonium ion that readily alkylates acidic residues. researchgate.netrsc.org

This pH sensitivity can be exploited to achieve a degree of selectivity in labeling experiments. By carefully controlling the pH, researchers can favor the reaction with specific types of amino acid side chains. For instance, maintaining a neutral to slightly basic pH is often optimal for reactions targeting primary amines with NHS esters. thermofisher.comresearchgate.net Conversely, under acidic to neutral conditions, certain reagents can be highly specific for cysteine residues. d-nb.info However, it is important to note that cross-reactivity can still be a challenge, and fine-tuning the pH is a critical step in optimizing any bioconjugation protocol. d-nb.info

| pH Condition | Effect on Diazonium Reactivity | Target Residues |

| Acidic to Neutral | Promotes high efficiency and specificity for certain residues. d-nb.info | Cysteines. d-nb.info |

| Neutral to Slightly Basic | Optimal for reactions with primary amines. thermofisher.comresearchgate.net | Lysines, N-terminus. thermofisher.com |

| Alkaline | Increases reactivity with amines but can lead to side reactions. thermofisher.com | Amines. thermofisher.com |

Light provides a powerful tool for controlling the reactivity of photoaffinity probes, offering spatiotemporal control over the labeling process. nih.govnih.gov Photoaffinity labeling (PAL) utilizes a photoreactive group, such as a diazirine or an aryl azide, which is inert until activated by a specific wavelength of light. nih.govthermofisher.com Upon irradiation, this group forms a highly reactive species, like a carbene or nitrene, that can rapidly form a covalent bond with a nearby molecule. nih.govthermofisher.com

Diazirines are particularly popular in PAL because they can be activated by long-wave UV light (around 350-370 nm), which is less damaging to biological systems compared to shorter wavelengths. researchgate.netthermofisher.com The short-lived nature of the reactive intermediates generated from photolysis is a key advantage, as it minimizes the chances of the probe diffusing away and labeling non-target molecules. nih.gov

Recent advancements have focused on developing novel photo-crosslinkers to improve the efficiency and specificity of PAL. This includes the creation of MS-cleavable cross-linkers that facilitate the analysis of cross-linked products by mass spectrometry. nih.gov Furthermore, strategies are being developed to reduce off-target binding, such as the use of trifluoromethyl-diazirines, where the resulting diazo intermediate is less reactive. enamine.net Light-activated crosslinking is a versatile technique for studying protein-protein interactions, identifying drug targets, and probing the structure of biological complexes in their native environment. nih.govnih.gov

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Features |

| Aryl Azide | UV Light | Nitrene | Can undergo ring expansion, leading to different reaction pathways. thermofisher.com |

| Diazirine | 330-370 nm UV Light | Carbene | Small size, high reactivity, better photostability than aryl azides. nih.govthermofisher.com |

| Benzophenone | ~350 nm UV Light | Triplet Ketone | Reacts with C-H bonds, relatively stable. nih.gov |

Applications in Molecular and Cellular Biology Research

Analysis of Molecular Recognition Processes

The study of molecular recognition, the specific interaction between two or more molecules, is fundamental to understanding virtually all biological processes. 4-Diazophenylphosphocholine has proven particularly useful in dissecting the intricacies of these interactions, especially in the context of antibody-antigen and receptor-ligand binding.

This compound (DPPC) serves as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. Its structural similarity to phosphorylcholine (B1220837) (PC), a crucial antigenic determinant on the surface of various pathogens like Streptococcus pneumoniae, makes it an effective tool for studying the specificity of the immune response to this epitope. nih.govnih.govnih.gov

By conjugating DPPC to carrier proteins, researchers can generate monoclonal antibodies that are highly specific for the phenylphosphocholine (PPC) moiety. nih.govnih.gov This allows for a detailed investigation into the fine specificity of phosphorylcholine-binding antibodies. For instance, studies have distinguished between antibodies that recognize the core phosphorylcholine group and those that also interact with the extended structure including the phenyl group of DPPC. merckmillipore.comfrontiersin.org This has been instrumental in understanding how the immune system recognizes and responds to different forms of the phosphorylcholine antigen.

Furthermore, DPPC has been employed to probe the combining sites of phosphorylcholine-binding myeloma proteins, which serve as models for antibody-antigen interactions. nih.gov By using DPPC as a photoaffinity label, scientists can covalently modify the amino acid residues within the antibody's binding pocket. Subsequent analysis of the labeled protein can identify the specific residues that contribute to the binding, providing a detailed map of the interaction surface. This approach has helped to elucidate why certain antibodies exhibit a higher affinity or different specificity for phosphorylcholine and its analogues. nih.govoup.com For example, research has shown that sequence changes in the variable region of the antibody heavy chain can alter the binding affinity for phosphorylcholine and related haptens. oup.com

The use of DPPC has also extended to studying the cellular basis of the immune response. It has been used to stimulate T helper cells that recognize various phosphorylcholine-binding idiotypes, which are the unique antigenic determinants of an antibody's variable region. mdpi.com This research helps to unravel the complex network of interactions between different immune cells that leads to a specific antibody response.

| Target Molecule | Application of this compound | Research Finding |

| Phosphorylcholine-binding antibodies | Generation of specific antibodies | Elicits high-affinity antibodies specific for phenylphosphocholine. nih.govnih.gov |

| Myeloma Proteins (e.g., TEPC 15, McPC 603) | Photoaffinity labeling of binding sites | Identifies amino acid residues in the antibody combining site responsible for hapten binding. nih.gov |

| Immune System (in vivo) | Study of immune response | Characterizes the specificity of the antibody response to the extended hapten structure. frontiersin.org |

Understanding the kinetic and thermodynamic parameters of this compound binding to its target molecules is crucial for a complete picture of the molecular recognition process. These parameters quantify the strength and dynamics of the interaction.

Kinetics of binding refers to the rates of association (kon) and dissociation (koff) of the probe with its target. The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value indicates a stronger interaction. Fluorescence quenching is a common technique used to determine the binding affinity of haptens like DPPC to antibodies. oup.com In this method, the intrinsic fluorescence of tryptophan residues in the antibody's binding site is quenched upon hapten binding. The extent of quenching can be used to calculate the association constant (Ka), which is the reciprocal of the dissociation constant (Kd). For example, studies on anti-phosphocholine antibodies have utilized this method to measure their affinity for various haptens. oup.com

Thermodynamics of binding provides insight into the forces that drive the interaction. The key thermodynamic parameters are the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS).

ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds such as hydrogen bonds and van der Waals interactions.

ΔS (Entropy): Represents the change in the randomness or disorder of the system. It is influenced by changes in the conformational freedom of the interacting molecules and the displacement of water molecules from the binding interface.

The interaction between a hapten and an antibody can be driven by enthalpy, entropy, or a combination of both. nih.gov Calorimetry techniques can be used to directly measure the enthalpy change (ΔH) of binding. nih.gov Computational methods, such as molecular docking, can also provide estimates of the binding energy, which is related to the thermodynamic stability of the complex. frontiersin.org For instance, molecular docking studies of phosphorylcholine with different antibody clones have revealed differences in their binding energies, correlating with their observed binding affinities. frontiersin.org

| Parameter | Description | Method of Measurement | Example Finding |

| Ka (Association Constant) | A measure of the affinity between the probe and its target. | Fluorescence Quenching | The Ka of a T15 idiotype antibody for phosphocholine (B91661) was measured to be 8 x 10^5 M-1. oup.com |

| ΔG (Gibbs Free Energy) | The overall energy change upon binding, indicating spontaneity. | Calculated from Ka | Free energy changes for hapten-antibody binding can range from -8 to -10 kcal/mol. nih.gov |

| ΔH (Enthalpy) | The heat change associated with bond formation/breakage. | Calorimetry | The average ΔH for dinitrophenyl hapten binding to rabbit antibodies was -13.9 kcal/mol. nih.gov |

| Binding Energy | A computational estimate of the strength of interaction. | Molecular Docking | Molecular docking of phosphorylcholine with different antibody clones showed varying binding energies, indicating differences in binding affinity. frontiersin.org |

By combining kinetic and thermodynamic data, researchers can gain a comprehensive understanding of how this compound specifically recognizes and binds to its target molecules, providing valuable insights into the fundamental principles of molecular recognition in biological systems.

Role in Immunological Research Methodologies

Generation of Hapten-Carrier Conjugates for Immunological Studies

The conjugation of haptens to carrier proteins is a foundational technique for producing antibodies against small molecules and for studying immune responses. creative-biolabs.com The hapten-carrier complex is large enough to be recognized by the immune system, leading to the activation of B cells and T cells. creative-biolabs.com

The preparation of immunogenic conjugates involves covalently linking the 4-diazophenylphosphocholine (DPPC) hapten to a larger carrier protein. google.comgoogle.com The diazonium group on DPPC is reactive and can be coupled to the side chains of amino acids like tyrosine or histidine on the carrier protein. nih.gov

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA), which are chosen for their large size and high immunogenicity. google.com The general procedure involves mixing the hapten and the carrier protein, often overnight at a low temperature (e.g., 4°C), to allow the coupling reaction to occur. google.com Following the reaction, unbound hapten is removed through methods such as dialysis or gel exclusion chromatography. google.com The efficiency of the conjugation, meaning the number of hapten molecules attached to each carrier protein molecule, can be estimated by methods like phosphate (B84403) analysis. google.com

| Component/Step | Description | Example/Purpose | Reference |

|---|---|---|---|

| Hapten | A small molecule that is antigenic but not immunogenic on its own. | This compound (DPPC) | google.comgoogle.com |

| Carrier Protein | A large, immunogenic protein to which the hapten is conjugated. | Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA) | google.com |

| Conjugation Reaction | The chemical process of linking the hapten to the carrier protein. | The diazonium group of DPPC reacts with amino acid residues (e.g., tyrosine) on the protein. | nih.gov |

| Purification | Removal of unbound hapten from the conjugate solution. | Dialysis, Gel Exclusion Chromatography (e.g., Sephadex G-25) | google.com |

Once prepared, DPPC-carrier conjugates are highly effective at inducing a robust antibody response specific to the phosphocholine (B91661) (PC) moiety. google.comgoogle.com When an animal is immunized with a conjugate like DPPC-KLH, its immune system recognizes the hapten as part of the larger, foreign complex. This leads to the production of high-affinity antibodies that specifically target the phenylphosphocholine (PPC) group. google.com

These induced antibodies are valuable as research tools. nih.gov They can be used in various immunoassays, such as ELISA (enzyme-linked immunosorbent assay), for the detection and quantification of phosphocholine-containing molecules. nih.gov Furthermore, the generation of these specific antibodies allows for detailed studies into the structural basis of antigen-antibody binding. nih.gov For instance, research has shown that even when the hapten is part of a larger conjugate, it maintains a specific "bent" conformation when bound in the antibody's active site. nih.gov While these PPC-specific antibodies are excellent for research, it has been noted that they are not always protective against pathogens like S. pneumoniae, which has phosphocholine on its surface. google.com

Preparation of this compound-Carrier Protein Conjugates

Investigation of Adaptive Immune Responses

DPPC-carrier conjugates serve as model T-dependent antigens, which are antigens that require the help of T lymphocytes to induce a full B cell response. ufba.bruniba.it This makes them ideal for dissecting the complex interactions between different cells of the adaptive immune system.

The humoral immune response is initiated when a B cell's B cell receptor (BCR) binds to its specific antigen. ufba.bruniba.it In the case of a DPPC-carrier conjugate, the BCR on a phosphocholine-specific B cell binds to the DPPC hapten. creative-biolabs.com This binding, along with co-stimulatory signals, triggers a cascade of intracellular signaling events that lead to B cell activation. biointron.comakadeum.com

Activated B cells undergo rapid proliferation, a process known as clonal expansion, to generate a large population of cells specific for the same antigen. biointron.comallcells.com These cells then differentiate into two main types:

Plasma cells : These are essentially antibody factories, dedicating their cellular machinery to producing and secreting large quantities of antibodies specific for the hapten. akadeum.comallcells.com

Memory B cells : These are long-lived cells that "remember" the antigen. akadeum.comallcells.com Upon a subsequent encounter with the same antigen, they can mount a faster and more robust response. uniba.itakadeum.com

The use of model systems with DPPC conjugates allows researchers to study these fundamental processes, including the requirements for B cell activation, the dynamics of clonal expansion, and the factors that influence differentiation into plasma or memory cells. ufba.brallcells.com

| Event | Description | Reference |

|---|---|---|

| Antigen Recognition | A naive B cell's B cell receptor (BCR) binds to the hapten (DPPC) on the carrier protein. The entire complex is internalized. | creative-biolabs.comuniba.it |

| Antigen Presentation | The B cell processes the carrier protein and presents peptides from it on its MHC class II molecules to helper T cells. | creative-biolabs.com |

| T Cell Help | A helper T cell recognizes the peptide-MHC complex, leading to the expression of CD40 ligand (CD40L) and secretion of cytokines. | uniba.it |

| B Cell Activation | The interaction between CD40L on the T cell and CD40 on the B cell, along with cytokine signals, fully activates the B cell. | uniba.itnih.gov |

| Proliferation & Differentiation | The activated B cell proliferates (clonal expansion) and differentiates into antibody-secreting plasma cells and memory B cells. | biointron.comakadeum.com |

The antibody response to protein-conjugated haptens like DPPC is typically T-dependent, meaning the involvement of helper T cells is essential for a strong and lasting response. nih.govnih.gov After a B cell binds and internalizes the DPPC-carrier conjugate, it processes the carrier protein and presents its peptides on MHC class II molecules on its surface. creative-biolabs.com

These peptide-MHC complexes are recognized by helper T cells that are specific for the carrier protein peptides. creative-biolabs.com This interaction, along with the binding of CD40 on the B cell to the CD40 ligand on the activated T cell, provides a crucial second signal for B cell activation. uniba.itnih.gov The helper T cells also secrete cytokines, such as Interleukin-4 (IL-4) and Interleukin-21 (IL-21), which further stimulate B cell proliferation, differentiation, and the process of antibody class switching (e.g., from IgM to IgG). nih.govplos.org A specialized subset of T cells, known as T follicular helper (Tfh) cells, are particularly important in providing this help to B cells within lymphoid follicles, where antibody responses are refined. nih.govplos.org

The idiotype of an antibody refers to the unique set of antigenic determinants (idiotopes) located in its variable region, which includes the antigen-binding site. According to the idiotype network theory, these idiotopes can themselves be immunogenic, prompting the production of a second wave of antibodies, known as anti-idiotype antibodies. taylorandfrancis.comuu.nl These anti-idiotype antibodies recognize and bind to the idiotype of the original antibody. taylorandfrancis.com

In the context of a DPPC-induced immune response, the high-affinity anti-phosphocholine antibodies produced (the "idiotype") can stimulate the generation of anti-idiotype antibodies. uu.nl Some of these anti-idiotype antibodies may have a three-dimensional structure that mimics the original antigen (the phosphocholine hapten). taylorandfrancis.com The use of a well-defined hapten like DPPC allows researchers to generate a homogenous population of idiotypic antibodies, which in turn facilitates the study of the subsequent anti-idiotypic response and the regulatory role this network may play in modulating immune reactions. uu.nlnih.gov

Examination of Immune Repertoire Development and Selection

The compound this compound (DPPC) has been employed as a traditional thymus-dependent antigen to probe the development and selection of the immune repertoire, particularly in the context of B-cell responses to the phosphocholine (PC) epitope. nih.govnih.gov When conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH), DPPC is used to immunize model organisms, like mice, to study the resulting antibody response. nih.gov

Research has shown that while DPPC effectively induces an antibody response, these antibodies are often specific for the larger phenylphosphocholine (PPC) structure rather than being solely directed against the PC moiety itself. nih.gov This is a critical finding in the study of immune selection, as the PC epitope is an important target on pathogens like Streptococcus pneumoniae. nih.gov In studies involving X-linked immune deficient (XID) mice, which have a compromised ability to respond to PC on bacteria, immunization with DPPC-KLH induced high-affinity antibodies specific to PPC that were not protective against bacterial challenge. nih.gov

The use of DPPC in these studies allows researchers to dissect the fine specificity of the B-cell repertoire. By comparing the response to DPPC with other PC-containing antigens, scientists can identify which B-cell clones are selected and expanded, providing insight into how the immune system recognizes and targets specific molecular patterns. nih.govnih.gov This analysis of the antibody repertoire is fundamental to understanding protective immunity and for the rational design of vaccines. nih.govsigniosbio.comnih.gov

Probing Innate Immune System Mechanisms

This compound is a valuable reagent for investigating the intricate mechanisms of the innate immune system, particularly the functions of C-Reactive Protein (CRP) and the classical complement pathway.

Sensitization of Cells for C-Reactive Protein (CRP) Binding

Researchers can chemically modify the surface of cells, such as human epithelial (HEp-2) cells or red blood cells, using this compound. nih.gov The diazonium group of the DPPC molecule allows it to covalently bond to proteins on the cell membrane. This process effectively coats the cells with the phosphocholine headgroup, "sensitizing" them for binding by C-Reactive Protein (CRP). nih.gov CRP is a key acute-phase reactant in the innate immune system that specifically recognizes and binds to phosphocholine moieties, which are often exposed on the surface of damaged host cells and various pathogens. wikipedia.orgpnas.orgfrontiersin.org This technique provides a controlled, artificial system to study the direct consequences of CRP binding to a cell surface.

Investigation of Classical Complement Pathway Activation Restricted to Early Components

A significant finding from studies using DPPC-sensitized cells is that CRP-mediated activation of the classical complement pathway is limited. nih.gov When CRP binds to these cells and is subsequently exposed to normal human serum, it efficiently triggers the activation and consumption of the early components of the classical pathway: C1, C4, and C2. nih.govabcam.comwikipedia.org The next component, C3, is also consumed, but to a lesser extent. nih.gov

Crucially, this activation does not proceed to the later stages of the complement cascade. The components of the membrane attack complex (MAC), C5 through C9, are not significantly consumed or activated. nih.gov The MAC is responsible for forming pores in target cell membranes, leading to cell lysis. abcam.comuoanbar.edu.iq Therefore, CRP binding to the phosphocholine on these cells initiates the early steps of complement for opsonization but stops short of causing direct cell destruction via the MAC. nih.gov This is in stark contrast to antibody-sensitized cells, which activate the entire classical pathway, leading to the formation of the MAC and subsequent cell lysis. nih.gov

Table 1: Complement Component Consumption by CRP-Sensitized vs. Antibody-Sensitized Cells Data derived from research findings describing the effects of incubating sensitized HEp-2 cells with normal human serum. nih.gov

| Complement Component | Consumption by CRP-Sensitized Cells | Consumption by Antibody-Sensitized Cells |

|---|---|---|

| C1 | >80% | Consumed |

| C4 | >80% | Consumed |

| C2 | >80% | Consumed |

| C3 | ~40% | Consumed |

Analysis of CRP-Mediated Recognition and Clearance Pathways

By binding to phosphocholine on cell surfaces, CRP acts as an opsonin, which is a molecule that enhances phagocytosis by marking a particle or cell for destruction by phagocytes. wikipedia.orgresearchgate.net The use of DPPC to create CRP-binding targets allows for the specific analysis of these clearance pathways. Once CRP opsonizes a cell, it can engage with Fc receptors on phagocytic cells, triggering the engulfment and elimination of the target cell. researchgate.netnih.gov This process is a fundamental part of innate immunity, serving to clear apoptotic (dying) cells and foreign pathogens without inducing a full-blown inflammatory lytic event. pnas.orgnih.govnih.gov Studies using DPPC-modified cells help confirm that CRP's role is not just to bind targets, but to actively facilitate their recognition and removal, thereby preventing the accumulation of potentially damaging cellular debris and pathogens. pnas.orgnih.gov

Study of Pathogen-Associated Molecular Patterns (PAMPs)

The phosphocholine moiety, which is the key functional part of DPPC, is itself a significant molecule in immunology, recognized as a Pathogen-Associated Molecular Pattern (PAMP). researchgate.netlibretexts.org

Investigating Phosphocholine as an Antigenic Determinant on Microbial Surfaces

Phosphocholine is a component of the cell wall of numerous microorganisms, including bacteria like Streptococcus pneumoniae and various fungi. pnas.orgresearchgate.netlibretexts.org In this context, it functions as a PAMP—a conserved molecular structure that is recognized by the innate immune system's pattern recognition receptors (PRRs). creative-diagnostics.comnih.govquizlet.com

C-Reactive Protein is one such PRR that binds specifically to the phosphocholine on these microbial surfaces. wikipedia.orgpnas.org This binding is a first line of host defense, initiating the immune response by opsonizing the pathogen and activating the complement system. pnas.orgpnas.org The compound this compound provides an invaluable tool for studying this interaction in a controlled setting. By presenting a defined phosphocholine target, DPPC allows researchers to investigate the precise binding kinetics, the structural requirements for recognition by CRP, and the downstream signaling events that constitute the innate immune response to this widespread PAMP, without the confounding variables present on a whole microorganism. nih.gov

Research on Host Recognition of Phosphocholine Epitopes

The chemical compound this compound (DPPC) has been instrumental in immunological studies focused on understanding how the host immune system recognizes and responds to phosphocholine (PC) epitopes. google.comgoogle.comnih.gov Phosphocholine is a significant, immunodominant epitope found on the surface of various pathogens, including Streptococcus pneumoniae. google.comgoogle.comnih.gov Research utilizing DPPC as a hapten has revealed critical details about the specificity of the antibody response and the requirements for generating protective immunity.

When conjugated to protein carriers like keyhole limpet hemocyanin (KLH), DPPC is used to immunize model organisms, such as mice, to study the resulting antibody response. google.comgoogle.comnih.gov A consistent finding in this research is that while DPPC effectively elicits a high-affinity antibody response, these antibodies are specific to the phenylphosphocholine (PPC) structure rather than the native PC epitope found on bacteria. google.comgoogle.comnih.gov This is because the immune response is largely directed towards the dominant phenyl ring of the DPPC hapten. google.com Consequently, the anti-PPC antibodies produced in response to DPPC-carrier conjugates are generally not protective against infections with pathogens like S. pneumoniae. google.comgoogle.comnih.gov

This phenomenon has been particularly well-documented in studies involving X-linked immune deficient (XID) mice, which are highly susceptible to S. pneumoniae infection because they struggle to mount an effective immune response to the PC epitope. nih.gov In these mice, immunization with DPPC-KLH induces a high-affinity antibody response, but these antibodies are specific to PPC and fail to provide protection. nih.govnih.gov Research comparing DPPC with other PC haptens, such as p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate (EPC), has further clarified the nuances of host recognition. Unlike DPPC, the EPC hapten, which presents the PC epitope with a different linker, successfully induces protective, PC-specific antibodies. nih.govnih.gov

The key findings from this body of research are summarized in the table below, highlighting the differential immune response to DPPC and its implications for host recognition of the phosphocholine epitope.

| Feature | Immune Response to DPPC-KLH | Immune Response to EPC-KLH |

| Primary Antibody Specificity | Phenylphosphocholine (PPC)-specific google.comgoogle.comnih.gov | Phosphocholine (PC)-inhibitable nih.gov |

| Protective Efficacy vs. S. pneumoniae | Not protective google.comgoogle.comnih.gov | Protective nih.govnih.gov |

| Binding to S. pneumoniae | Antibodies fail to bind to the bacterial surface nih.gov | Antibodies bind to the bacterial surface nih.gov |

| Response in XID Mice | Induces non-protective, PPC-specific antibodies nih.gov | Induces protective, PC-specific antibodies nih.govnih.gov |

These studies using this compound have been pivotal in demonstrating that the fine specificity of the antibody response is crucial for protection against PC-bearing pathogens. The host immune system's recognition is highly dependent on how the hapten is presented. The presence of the diazophenyl group in DPPC diverts the immune response away from the critical PC moiety, resulting in high-affinity but non-protective antibodies. google.com This has underscored the principle that for a successful vaccine candidate targeting phosphocholine, the hapten must be designed to elicit an antibody response that specifically recognizes the PC epitope as it is displayed on the pathogen's surface. nih.govoup.com

Advanced Research Applications and Future Directions

Development of Novel Phosphocholine-Based Research Tools

The structural features of 4-diazophenylphosphocholine make it an ideal scaffold for the development of sophisticated research tools. Its ability to be integrated into various experimental workflows has led to significant advancements in our understanding of molecular interactions and cellular functions.

Integration into Chemical Proteomics Workflows

Chemical proteomics aims to identify and understand the interactions between small molecules and proteins on a proteome-wide scale. wikipedia.org this compound can be utilized in these workflows as a probe to identify proteins that bind to the phosphocholine (B91661) headgroup. By attaching this compound to a solid support or incorporating a tag for enrichment, researchers can isolate and subsequently identify phosphocholine-binding proteins from complex biological mixtures like cell lysates. This approach is invaluable for target deconvolution of drugs and for understanding the mechanism of action of bioactive compounds. The integration of such chemical probes with high-end quantitative mass spectrometry allows for the comprehensive profiling of protein targets. ki.se

Design of Photo-Crosslinking Probes for Interactome Mapping

Understanding the intricate network of protein-protein interactions, known as the interactome, is fundamental to cell biology. nih.gov Photo-crosslinking has emerged as a powerful technique to capture both stable and transient protein interactions within their native cellular environment. nih.govplos.org this compound, with its photo-activatable diazonium group, can be engineered into photo-crosslinking probes. researchgate.net Upon activation with UV light, the diazonium group forms a highly reactive carbene intermediate that can covalently bond with nearby molecules, effectively "trapping" interacting partners. nih.gov

These probes can be designed to be site-specifically incorporated into a protein of interest, allowing for the mapping of specific interaction interfaces. plos.orgresearchgate.net The resulting cross-linked complexes can then be purified and analyzed by mass spectrometry to identify the interacting proteins. plos.orgbiophysics-reports.org This strategy provides a high degree of spatial and temporal resolution, offering a detailed snapshot of the interactome. researchgate.net

Table 1: Common Photoactivatable Groups in Photo-Crosslinking

| Photoactivatable Group | Reactive Intermediate | Activation Wavelength |

| Aryl Azide | Nitrene | 254-360 nm |

| Benzophenone | Triplet Ketone | 350-360 nm |

| Diazirine | Carbene | ~350 nm |

| Diazonium | Carbene | UV light |

This table summarizes common photoactivatable groups used in photo-crosslinking experiments, including the diazonium group found in this compound.

Application in In Vitro Diagnostic Research Reagents (non-clinical)

In vitro diagnostic (IVD) reagents are used to perform tests on samples taken from the human body to provide information about a physiological or pathological state. mdrregulator.comnih.gov While this compound itself is not a standalone diagnostic test, its properties make it a useful component in the development of research-use-only (RUO) diagnostic reagents. johner-institute.com For instance, it can be used to create synthetic antigens by conjugating it to carrier proteins. google.comgoogle.com These synthetic antigens can then be used in immunoassays to detect or quantify antibodies that recognize the phosphocholine epitope, which is found on the surface of various pathogens. nih.gov Such reagents are critical for research into the immune response to infections and for the development of new diagnostic strategies. mblbio.comapdiagroup.com

Integration with Advanced Analytical and Spectroscopic Techniques

The utility of this compound as a research tool is greatly enhanced when coupled with modern analytical and spectroscopic methods. These techniques provide the sensitivity and resolution required to detect and characterize the biomolecules that have been labeled with this compound.

Mass Spectrometry-Based Characterization of Labeled Biomolecules

Mass spectrometry (MS) is a cornerstone of proteomics and plays a crucial role in analyzing samples from chemical proteomics and photo-crosslinking experiments. embopress.orgthermofisher.com After a biomolecule is labeled with a this compound-based probe, it can be identified and characterized using various MS techniques. biophysics-reports.orgfiu.edu In a typical workflow, the labeled protein is proteolytically digested into smaller peptides. nih.gov These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides information about their mass and sequence. thermofisher.comnih.gov The presence of the this compound adduct causes a specific mass shift in the modified peptide, allowing for the precise identification of the labeling site. embopress.org This information is critical for mapping binding sites and interaction interfaces. plos.org

Table 2: Mass Spectrometry Techniques for Analyzing Labeled Biomolecules

| Technique | Information Provided |

| LC-MS/MS | Peptide sequencing and identification of post-translational modifications. |

| MALDI-TOF MS | Rapid mass determination of peptides and proteins. |

| High-Resolution MS (e.g., Orbitrap) | Highly accurate mass measurements for confident identification. |

This table highlights key mass spectrometry techniques used for the characterization of biomolecules labeled with probes like this compound.

Fluorescence-Based Detection Methods

Fluorescence-based techniques offer a sensitive and versatile means of detecting and quantifying labeled biomolecules. researchgate.net A this compound probe can be synthesized to include a fluorescent reporter tag. This allows for the direct visualization and quantification of labeled molecules using methods such as fluorescence microscopy, flow cytometry, or fluorescence-based immunoassays. nih.govnih.gov For example, a fluorescently tagged this compound probe could be used to track the localization of phosphocholine-binding proteins within a cell or to quantify the extent of labeling in a high-throughput screening assay. nih.govuwindsor.ca The development of advanced fluorescent probes with improved brightness and photostability continues to expand the possibilities for using these detection methods in conjunction with this compound-based tools. thermofisher.com

Theoretical and Computational Studies of Reactivity and Interaction

Theoretical and computational chemistry offer powerful tools to investigate the behavior of this compound at a molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone. By simulating molecular behavior and calculating electronic properties, researchers can predict reactivity, understand binding mechanisms, and guide the design of new applications.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. windows.netmdpi.com For this compound, MD simulations can provide critical insights into how the phosphocholine headgroup interacts with biological targets, such as cell membranes, proteins, or antibody binding pockets.

These simulations can model the conformational changes that occur when the molecule approaches and binds to a target. windows.net For instance, MD studies can elucidate the role of the phosphocholine moiety in mediating interactions with specific amino acid residues in a protein's binding site or with lipid headgroups in a bilayer. By simulating the system in a virtual aqueous environment, researchers can observe the dynamic process of binding, including the orientation and stability of the conjugate within the binding pocket. windows.netelifesciences.org

Key research findings that can be derived from MD simulations include:

Binding Affinity Prediction: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding, providing a quantitative measure of how strongly this compound interacts with a target. windows.net

Conformational Stability: Simulations can reveal whether the binding of the molecule induces conformational changes in the target protein and how stable the resulting complex is over time. nih.gov This is crucial for understanding the functional consequences of binding.

Solvation Effects: MD simulations explicitly account for the role of water molecules in the binding process, which can be critical for accurately modeling the thermodynamics of interaction.

While specific MD studies focusing exclusively on this compound are not prevalent in the literature, the methodology has been extensively applied to similar phosphocholine-containing molecules and protein-ligand systems. elifesciences.org For example, multiscale MD simulations have successfully described the binding sites for phosphoinositides (which, like phosphocholine, are phospholipids) on ion channels, demonstrating how these lipids modulate channel function. elifesciences.org Such approaches could be directly applied to understand how this compound conjugates interact with and potentially modulate the function of their biological targets.

Quantum Chemical Calculations of Diazonium Group Reactivity

The defining feature of this compound is its reactive diazonium group, which enables covalent attachment to various surfaces and biomolecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this functional group. acs.org

These calculations can determine the energy barriers associated with the decomposition of the diazonium salt and the subsequent formation of a highly reactive aryl radical. This process, known as homolytic dediazoniation, is the key step in the grafting reaction. mdpi.com Theoretical studies can provide detailed insights into the kinetics of this reaction, for example, by calculating the activation energy required for the release of dinitrogen gas (N₂). acs.org

A combined DFT and machine learning study on a large database of diazo compounds revealed that the activation energy for N₂ release can vary significantly depending on the molecular backbone and the nature of substituent groups. acs.org While this study did not include this compound specifically, it provides a framework for predicting its reactivity. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can substantially alter the stability of the diazonium cation and the energy required for its conversion to the reactive radical intermediate. acs.org

Table 1: Representative Calculated Activation Energies for N₂ Release from Diazo Compounds

| Backbone Type | Substituent Group (Example) | Activation Energy Range (kcal/mol) |

| α-diazocarbonyl | Phenyl derivatives | 26.7 - 35.1 |

| Various | -NMe₂, -OMe, -OH, -F | 0.8 - 44 |

| Data sourced from a Density Functional Theory study on various diazo compounds, illustrating the impact of molecular structure on reactivity. acs.org The phosphocholine group's electronic influence would determine where this compound falls within such a range. |

Quantum chemical calculations have also been used to study the thermodynamics of decomposition for various aryl diazonium salts, with results showing good agreement with experimental values obtained through calorimetry. Such computational approaches are invaluable for predicting the stability and reactivity of this compound under different conditions, aiding in the optimization of conjugation protocols. researchgate.net

Emerging Research Areas for Diazonium-Phosphocholine Conjugates

The unique bifunctional nature of this compound—combining a biomimetic, cell-membrane-like moiety with a highly versatile reactive group—positions it as a valuable tool in several emerging areas of biomedical and materials science research.

Future applications are likely to leverage this dual functionality for creating sophisticated bioconjugates and functionalized surfaces.

Advanced Drug Conjugates: The field of drug conjugates is rapidly expanding beyond traditional antibody-drug conjugates (ADCs). Emerging platforms such as Peptide Drug Conjugates (PDC), which use peptides for targeting, and Antibody-Biopolymer Conjugates (ABC), which can extend a drug's half-life, represent significant opportunities. axispharm.com The diazonium group of this compound can be used to attach it to these targeting scaffolds, while the phosphocholine headgroup can improve the conjugate's solubility, biocompatibility, and pharmacokinetic profile.

Immunostimulating Conjugates: The phosphocholine (PC) epitope itself is immunodominant on the surface of pathogens like Streptococcus pneumoniae. google.compnas.org While early studies using p-diazophenylphosphocholine (DPPC) conjugated to proteins produced antibodies, these were not found to be protective. google.comgoogle.com This opens a research avenue for designing novel vaccine constructs or Immunostimulating Antibody Conjugates (ISACs). axispharm.com By using diazonium chemistry to link PC to different immunogenic carriers or immune agonists, it may be possible to elicit more robust and protective immune responses.

Next-Generation Biosensors: Diazonium chemistry is a well-established method for modifying electrode surfaces to create stable and sensitive biosensors. mdpi.commdpi.com Conjugates of this compound could be used to create biomimetic surfaces that resist non-specific protein adsorption, a major challenge in biosensor development. The phosphocholine groups create a hydration layer that minimizes biofouling, while the diazonium group provides a stable covalent anchor to the sensor substrate (e.g., gold, carbon, or graphene). mdpi.com This could lead to more reliable and sensitive detection of biomarkers, pathogens, or therapeutic agents.

Targeted Nanomaterials: The covalent grafting capabilities of the diazonium group can be used to functionalize the surface of nanoparticles (e.g., iron oxide, gold) with phosphocholine moieties. mdpi.com These PC-coated nanoparticles could serve as advanced drug delivery vehicles with enhanced biocompatibility and reduced clearance by the immune system. The phosphocholine surface mimics the outer leaflet of cell membranes, potentially enabling the nanoparticles to evade immune detection and circulate for longer periods, improving their chances of reaching a target tissue.

Q & A

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvent systems?

- Methodological Answer : Conduct systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) to isolate solvent effects. Compare results with computational solvation models. Address discrepancies by standardizing reaction conditions (e.g., concentration, temperature) and ensuring purity via rigorous chromatography (HPLC, column) .

Q. How can researchers design experiments to explore the chiral induction potential of this compound in asymmetric synthesis?

- Methodological Answer : Synthesize enantiomerically pure analogs and evaluate their efficacy in asymmetric catalysis (e.g., enantiomeric excess via chiral HPLC or polarimetry). Use circular dichroism (CD) to confirm chirality and correlate structural features (e.g., substituent effects) with stereoselectivity. Reference FINER criteria to ensure novelty and feasibility .

Q. What computational approaches are recommended to predict the reactivity of this compound in complex biological systems?

- Methodological Answer : Combine molecular dynamics (MD) simulations with QSAR models to predict interactions with biomolecules (e.g., phospholipid membranes). Validate predictions using in vitro assays (e.g., fluorescence quenching for binding studies). Ensure transparency by publishing computational parameters (force fields, convergence criteria) .

Data Management and Reproducibility

Q. What are best practices for documenting and presenting experimental data on this compound to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (supplementary files) from processed results. Include detailed experimental sections with instrument calibration data (e.g., NMR frequencies). Use tables to summarize key findings (e.g., yields, spectroscopic peaks) and append raw datasets (e.g., crystallographic .cif files) .

Q. How should researchers address variability in biological assay results involving this compound?

- Methodological Answer : Implement statistical rigor (e.g., triplicate experiments, ANOVA analysis) and control for batch-to-batch compound variability. Validate assays with positive/negative controls and report confidence intervals. Use error bars in graphical data and discuss potential sources of variability (e.g., cell line drift, solvent residues) .

Literature and Collaboration

What frameworks assist in formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Apply the PICO framework (Population: target system; Intervention: compound application; Comparison: control groups; Outcome: measurable effects) for biological studies. For synthetic projects, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. Leverage tools like Google Scholar alerts for real-time literature updates .使用Google Scholar进行搜索02:39

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.